6-Chloro-5-(3-chlorophenyl)-2,4-pyridinediol
Overview
Description
6-Chloro-5-(3-chlorophenyl)-2,4-pyridinediol is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of two hydroxyl groups and two chlorine atoms attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-(3-chlorophenyl)-2,4-pyridinediol typically involves the chlorination of 5-(3-chlorophenyl)-2,4-pyridinediol. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the pyridine ring. Common reagents used in this process include chlorine gas or N-chlorosuccinimide (NCS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to high-purity products with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-(3-chlorophenyl)-2,4-pyridinediol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove chlorine atoms or convert hydroxyl groups to hydrogen atoms.
Substitution: Chlorine atoms can be substituted with other functional groups such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of 6-Chloro-5-(3-chlorophenyl)-2,4-pyridinedione or corresponding carboxylic acids.
Reduction: Formation of 6-Chloro-5-(3-chlorophenyl)-2,4-pyridine or fully dechlorinated pyridine derivatives.
Substitution: Formation of 6-Amino-5-(3-chlorophenyl)-2,4-pyridinediol or other substituted derivatives.
Scientific Research Applications
6-Chloro-5-(3-chlorophenyl)-2,4-pyridinediol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Chloro-5-(3-chlorophenyl)-2,4-pyridinediol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-(3-Chlorophenyl)-2,4-pyridinediol: Lacks the additional chlorine atom at the 6-position.
6-Bromo-5-(3-chlorophenyl)-2,4-pyridinediol: Contains a bromine atom instead of a chlorine atom at the 6-position.
6-Chloro-5-(4-chlorophenyl)-2,4-pyridinediol: Has the chlorine atom on the phenyl ring at a different position.
Uniqueness
6-Chloro-5-(3-chlorophenyl)-2,4-pyridinediol is unique due to the specific positioning of chlorine atoms and hydroxyl groups, which can influence its chemical reactivity and biological activity. The presence of chlorine atoms can enhance the compound’s stability and alter its interaction with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
6-chloro-5-(3-chlorophenyl)-4-hydroxy-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO2/c12-7-3-1-2-6(4-7)10-8(15)5-9(16)14-11(10)13/h1-5H,(H2,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOANCSPBFKNXOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C(NC(=O)C=C2O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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